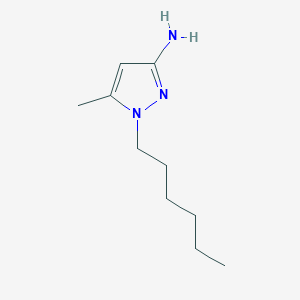

1-Hexyl-5-methyl-1H-pyrazol-3-amine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the study of organic chemistry. numberanalytics.com Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a particularly important area of this research. numberanalytics.comnih.gov Their unique structural and electronic properties make them versatile building blocks in the synthesis of more complex molecules. numberanalytics.comnih.gov The compound 1-Hexyl-5-methyl-1H-pyrazol-3-amine is a specific example of a substituted pyrazole (B372694), featuring a hexyl group at the N1 position, a methyl group at the C5 position, and an amine group at the C3 position. The study of such derivatives allows researchers to understand how different functional groups attached to the pyrazole core influence its chemical and physical properties.

Significance of Pyrazole and Aminopyrazole Derivatives in Academic Research

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govfrontiersin.org Pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govresearchgate.netorientjchem.orgnumberanalytics.com The U.S. Food and Drug Administration (FDA) has approved over 30 drugs containing a pyrazole ring since 2011, highlighting their therapeutic importance. nih.gov

Aminopyrazoles, pyrazoles bearing an amino group, are particularly noteworthy. The position of the amino group (3, 4, or 5) on the pyrazole ring significantly influences the compound's properties and reactivity. mdpi.com 3-aminopyrazoles and 5-aminopyrazoles, in particular, are versatile intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which also have significant biological activities. chim.itnih.gov The amino group provides a site for further chemical modifications, allowing for the creation of large libraries of compounds for screening in drug discovery programs. nih.govacs.org

The synthesis of aminopyrazoles is a well-established area of research, with common methods including the condensation of β-ketonitriles with hydrazines. chim.itnih.govbeilstein-journals.org The reactivity of the resulting aminopyrazole allows for a variety of functionalization reactions, further expanding the chemical space that can be explored. chim.it

Overview of Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues of investigation based on the known chemistry of related compounds. Research on this compound would likely fall into the following categories:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to this compound and its analogs. This would involve the careful selection of starting materials and reaction conditions to control the placement of the hexyl, methyl, and amino groups on the pyrazole ring. Characterization would involve standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Chemical Reactivity Studies: Investigating the reactivity of the amino group and the pyrazole ring itself. This could include N-acylation, N-alkylation, and diazotization reactions of the amino group, as well as electrophilic substitution reactions on the pyrazole ring.

Exploration of Biological Activity: Given the broad biological significance of aminopyrazoles, this compound would be a candidate for screening in various biological assays. The presence of the hexyl group, a lipophilic chain, could influence its pharmacokinetic properties and its interaction with biological targets.

Scope and Objectives of Current Academic Inquiry

The primary objective of academic inquiry into compounds like this compound is to expand the fundamental understanding of heterocyclic chemistry and to discover new molecules with useful properties. The specific goals would be to:

Systematically synthesize and characterize a library of N-alkylated aminopyrazoles to establish structure-activity relationships.

Utilize these compounds as building blocks for the synthesis of novel fused heterocyclic systems.

Investigate the potential of these new compounds in areas such as medicinal chemistry and materials science.

The following table provides a summary of the key structural features of the compound of interest and its parent structures.

| Compound Name | Molecular Formula | Key Structural Features |

| Pyrazole | C₃H₄N₂ | Five-membered aromatic ring with two adjacent nitrogen atoms. nih.gov |

| Aminopyrazole | C₃H₅N₃ | A pyrazole ring with an attached amino group. The position of the amino group can vary. mdpi.com |

| This compound | C₁₀H₁₉N₃ | A pyrazole ring with a hexyl group at the N1 position, a methyl group at the C5 position, and an amino group at the C3 position. |

Structure

3D Structure

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

1-hexyl-5-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H19N3/c1-3-4-5-6-7-13-9(2)8-10(11)12-13/h8H,3-7H2,1-2H3,(H2,11,12) |

InChI Key |

VKBYVGRUDWCWQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C(=CC(=N1)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 1 Hexyl 5 Methyl 1h Pyrazol 3 Amine

Historical Development of Pyrazole (B372694) and Aminopyrazole Synthesis

The journey into pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a derivative of this five-membered heterocycle. wikipedia.orgnih.govmdpi.com His pioneering work involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a method that remains a cornerstone of pyrazole synthesis to this day. nih.gov A few years later, in 1898, Hans von Pechmann developed another classical method, synthesizing the parent pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org

The significance of pyrazoles expanded beyond academic curiosity with the discovery of their biological activities. This led to increased interest in functionally substituted pyrazoles, particularly aminopyrazoles, which serve as crucial intermediates and core structures in pharmaceuticals and agrochemicals. nih.govchim.itnih.gov The synthesis of 3(5)-aminopyrazoles became a focal point, with early and enduring methods relying on the reaction of hydrazines with precursors like β-ketonitriles or α,β-unsaturated nitriles. beilstein-journals.orgarkat-usa.org These foundational reactions established the primary strategies for introducing the key amino functionality onto the pyrazole ring, paving the way for the synthesis of complex derivatives like 1-Hexyl-5-methyl-1H-pyrazol-3-amine.

Conventional Synthetic Routes to this compound Precursors and Analogs

The synthesis of this compound is not typically achieved in a single step but rather through a strategic sequence involving the formation of the pyrazole core followed by the introduction of specific substituents. A logical and conventional approach involves the initial synthesis of the 3-amino-5-methylpyrazole (B16524) scaffold, which is subsequently N-alkylated.

Cyclization Reactions for Pyrazole Ring Formation

The most versatile and widely employed method for constructing the substituted pyrazole ring is the Knorr-type pyrazole synthesis, which involves the condensation of a 1,3-dielectrophilic compound with a hydrazine. wikipedia.orgnih.gov For the synthesis of aminopyrazole precursors, a β-ketonitrile is the ideal starting material.

The reaction proceeds through the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole upon dehydration. beilstein-journals.org Using hydrazine hydrate (B1144303) (N₂H₄) itself leads to an N-unsubstituted pyrazole, which exists as a mixture of tautomers.

To form the specific 5-methyl-1H-pyrazol-3-amine core, the required precursor is 3-oxobutanenitrile (B1585553) (acetoacetonitrile). The reaction with hydrazine hydrate yields the target intermediate, 5-methyl-1H-pyrazol-3-amine.

Table 1: Knorr-Type Synthesis of 5-Methyl-1H-pyrazol-3-amine

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reaction Type |

|---|---|---|---|---|

| 3-Oxobutanenitrile | Hydrazine Hydrate | Acetoacetonitrile hydrazone | 5-Methyl-1H-pyrazol-3-amine | Cyclocondensation |

Amination Strategies at Position 3 (or 5)

In the context of conventional synthesis starting from β-ketonitriles, the amino group at position 3 (or 5, due to tautomerism) is not installed in a separate step but is formed concurrently during the pyrazole ring cyclization. beilstein-journals.org The nitrile functional group in the starting material, such as 3-oxobutanenitrile, serves as the direct precursor to the exocyclic amino group.

The condensation reaction between the β-ketonitrile and hydrazine is a highly efficient method for directly producing 3(5)-aminopyrazoles. arkat-usa.org The regioselectivity of the reaction—determining whether the final product is a 3-aminopyrazole (B16455) or a 5-aminopyrazole when a substituted hydrazine is used—can be influenced by factors such as the steric hindrance of the substituents and the reaction conditions (e.g., pH). chim.itnih.gov For the synthesis of the N-unsubstituted intermediate, this regioselectivity is not a concern as the product exists in tautomeric equilibrium.

Alternative starting materials for forming the aminopyrazole core include α,β-unsaturated nitriles (e.g., β-aminocrotononitrile) which react with hydrazine derivatives to yield aminopyrazoles. arkat-usa.org Another route involves the reaction of hydrazonoyl halides with active methylene (B1212753) nitriles like malononitrile (B47326). nih.gov

N-Alkylation Strategies for 1-Hexyl Substitution

Once the 5-methyl-1H-pyrazol-3-amine intermediate is obtained, the final step is the introduction of the hexyl group at the N1 position. This is typically achieved through an N-alkylation reaction. The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two ring nitrogen atoms (N1 or N2).

The alkylation is generally performed using an alkylating agent, such as a 1-hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane), in the presence of a base. The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMSO, DMF) can significantly influence the ratio of the N1 to N2 alkylated products. researchgate.net For 3-substituted pyrazoles, N1-alkylation is often favored due to steric hindrance. researchgate.net In the case of 5-methyl-1H-pyrazol-3-amine, the presence of the methyl group at C5 would sterically hinder the N1 position, while the amino group at C3 would hinder the N2 position. The outcome can be complex, but often a mixture of isomers is obtained, requiring chromatographic separation.

Catalyst-free Michael additions and reactions with trichloroacetimidates are also modern methods for N-alkylation. researchgate.netmdpi.com For industrial applications, gas-phase alkylation using an alcohol (hexanol) over a solid acid catalyst like crystalline aluminosilicate (B74896) is a potential method that avoids the formation of salt by-products. google.comgoogle.com

Table 2: N-Alkylation of 5-Methyl-1H-pyrazol-3-amine

| Starting Material | Alkylating Agent | Typical Conditions | Potential Products | Key Challenge |

|---|---|---|---|---|

| 5-Methyl-1H-pyrazol-3-amine | 1-Bromohexane | K₂CO₃ in DMSO | This compound and 1-Hexyl-3-methyl-1H-pyrazol-5-amine | Regioselectivity (N1 vs. N2 alkylation) |

| 5-Methyl-1H-pyrazol-3-amine | Hexanol | Aluminosilicate catalyst, 200-350°C | This compound and regioisomer | High temperature, catalyst optimization |

Regioselective Methylation at Position 5 (or 3)

The placement of the methyl group at the C5 position of the pyrazole ring is not achieved through a methylation reaction on a pre-formed pyrazole core. Instead, its position is predetermined by the structure of the starting material used in the initial cyclization reaction. This is an example of substrate-controlled synthesis.

To synthesize this compound, the cyclization must start with a four-carbon β-ketonitrile, specifically 3-oxobutanenitrile (acetoacetonitrile). The methyl group is adjacent to the carbonyl group in this precursor. During the cyclization with hydrazine, this methyl-bearing carbon becomes the C5 position of the resulting pyrazole ring. This strategy is a highly efficient and regioselective way to introduce substituents at the C3 or C5 positions.

Advanced and Green Chemistry Approaches in Aminopyrazole Synthesis

In recent years, synthetic chemistry has shifted towards more sustainable and efficient methodologies. The synthesis of aminopyrazoles has benefited from these advancements, which focus on reducing reaction times, minimizing waste, and avoiding hazardous reagents. rsc.orgfrontiersin.org

Microwave-assisted synthesis has been shown to dramatically reduce reaction times for pyrazole formation, often by a factor of ten, compared to conventional heating. chim.it This technique has been successfully applied to the condensation of β-ketonitriles and hydrazines.

Multicomponent reactions (MCRs) offer a highly efficient route to substituted pyrazoles by combining three or more reactants in a single step. rsc.org For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative can yield highly functionalized aminopyrazoles in one pot, improving atom economy and simplifying purification. rsc.org

The use of green catalysts is another significant area of development. Magnetically separable nanocatalysts, such as Fe₃O₄-based nanoparticles, have been employed to catalyze the synthesis of aminopyrazoles. rsc.orgfrontiersin.org These catalysts are effective under mild or solvent-free conditions and can be easily recovered and reused for multiple cycles, aligning with the principles of green chemistry. rsc.org Solvent-free reactions and the use of environmentally benign solvents like water or ethanol (B145695) further enhance the green credentials of these modern synthetic approaches. nih.gov

Table 3: Comparison of Synthetic Approaches

| Approach | Description | Advantages | Reference Example |

|---|---|---|---|

| Conventional Synthesis | Stepwise approach: cyclization followed by N-alkylation. | Reliable, well-established methods. | Knorr synthesis with 3-oxobutanenitrile, then alkylation with 1-bromohexane. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Drastically reduced reaction times, often higher yields. | Microwave-assisted condensation of acrylonitriles and hydrazines. chim.it |

| Multicomponent Reactions | One-pot synthesis combining three or more starting materials. | High atom economy, reduced waste, simplified procedures. | Three-component reaction of aldehydes, malononitrile, and phenylhydrazine. rsc.org |

| Green Catalysis | Use of recoverable and reusable catalysts, often under solvent-free conditions. | Environmentally friendly, reduced catalyst waste, mild conditions. | Synthesis using a recyclable Fe₃O₄@SiO₂-based nanocatalyst. rsc.org |

Catalytic Synthesis Protocols

The synthesis of pyrazole derivatives often employs catalytic methods to enhance reaction rates and yields. While specific catalytic protocols for this compound are not extensively detailed in publicly available literature, general principles of pyrazole synthesis can be applied. The construction of the pyrazole ring typically involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

In the context of this compound, a plausible catalytic approach would involve the reaction of a hexylhydrazine (B168409) with a derivative of acetoacetonitrile or a related β-ketonitrile. Various catalysts have been shown to be effective in pyrazole synthesis, including both acid and base catalysts. For instance, Lewis acids like zinc oxide nanoparticles (nano-ZnO) and scandium triflate (Sc(OTf)₃) have been successfully used in the synthesis of other pyrazole derivatives, often leading to high yields under mild conditions. mdpi.comnih.gov The choice of catalyst can significantly influence the regioselectivity of the reaction, which is a critical consideration in the synthesis of asymmetrically substituted pyrazoles.

Transition metal catalysts, such as those based on copper, rhodium, and palladium, have also been employed in advanced pyrazole synthesis. rsc.orgorganic-chemistry.org These catalysts can facilitate C-H activation and cross-coupling reactions, enabling the construction of complex pyrazole structures. For example, rhodium(III)-catalyzed annulation reactions have been developed for the synthesis of fused pyrazoles. rsc.org

| Catalyst Type | Example | Potential Application in Pyrazole Synthesis |

| Lewis Acid | Nano-ZnO, Sc(OTf)₃ | Catalyzing the condensation of hydrazines and β-dicarbonyl compounds. mdpi.comnih.gov |

| Transition Metal | Copper, Rhodium, Palladium | Facilitating C-H activation, cross-coupling, and annulation reactions. rsc.orgorganic-chemistry.org |

| Nanocatalysts | Magnetic Nanocatalysts | Offering high catalytic activity and recyclability in multicomponent reactions. nih.gov |

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comrsc.org This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles. tandfonline.comrsc.org The use of microwave irradiation can significantly reduce the energy consumption and the use of hazardous solvents, making it an environmentally favorable approach. tandfonline.com

In the synthesis of pyrazole derivatives, microwave assistance has been successfully applied to the cyclocondensation reactions of hydrazines with various precursors. nih.govdergipark.org.tr For instance, the reaction of chalcones with hydrazine hydrate under microwave irradiation has been shown to produce pyrazoles efficiently. nih.gov Similarly, one-pot syntheses of pyrazole derivatives have been developed using microwave heating, combining multiple reaction steps into a single, efficient process. dergipark.org.tr

The benefits of MAOS in pyrazole synthesis include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes with microwave irradiation. tandfonline.comrsc.org

Improved Yields: Microwave heating can lead to higher product yields by minimizing side reactions.

Enhanced Purity: The rapid and uniform heating provided by microwaves can result in cleaner reaction profiles and purer products.

Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry. tandfonline.com

Solvent-Free and Environmentally Benign Methodologies

The development of solvent-free and environmentally benign synthetic methods is a major focus in modern organic chemistry. tandfonline.com Traditional pyrazole syntheses often rely on volatile and hazardous organic solvents. tandfonline.com In contrast, green chemistry approaches aim to minimize waste and environmental impact by using safer solvents (like water or polyethylene (B3416737) glycol) or by eliminating the solvent altogether. researchgate.netresearchgate.net

Solvent-free reactions, often conducted under microwave irradiation or with the use of solid supports, have proven to be highly effective for pyrazole synthesis. scielo.br For example, the use of tetrabutylammonium (B224687) bromide (TBAB) as a recyclable, organic ionic salt has been reported for the solvent-free synthesis of pyrazole derivatives at room temperature, with product yields ranging from 75–86%. tandfonline.com This method offers a simple, efficient, and environmentally friendly alternative to traditional solvent-based syntheses. tandfonline.com

Other green methodologies for pyrazole synthesis include:

Aqueous Media Synthesis: Utilizing water as a solvent is highly desirable due to its non-toxic and non-flammable nature. researchgate.net

Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently more efficient and generate less waste than multi-step syntheses. ias.ac.inresearchgate.net

Use of Biodegradable Catalysts: The application of biodegradable catalysts, such as maltobiose, in solvent-less conditions further enhances the environmental friendliness of the synthesis. ias.ac.in

Optimization of Synthetic Yields and Reaction Conditions

Optimizing synthetic yields and reaction conditions is crucial for the efficient and cost-effective production of this compound. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent choice to identify the optimal set of conditions.

For the synthesis of pyrazole derivatives, several factors have been shown to influence the reaction outcome. For example, in the silver-catalyzed synthesis of trifluoromethylated pyrazoles, increasing the reaction temperature to 60 °C improved the yield, while higher temperatures led to a decrease in yield. nih.gov The choice of catalyst is also critical; for instance, Sc(OTf)₃ was found to be the most effective catalyst for a particular Lewis acid-mediated pyrazole synthesis, providing a 97% yield. nih.gov

The nature of the solvent can also have a significant impact on the reaction. In some cases, aprotic dipolar solvents like N,N-dimethylformamide (DMF) have been found to give better results than polar protic solvents like ethanol for the cyclocondensation of aryl hydrazines with 1,3-diketones. nih.gov

A systematic approach to optimization often involves a one-factor-at-a-time method or, more efficiently, a design of experiments (DoE) approach to explore the interplay between different reaction variables.

| Parameter | Effect on Yield and Selectivity |

| Temperature | Can significantly impact reaction rate and yield, with an optimal temperature often existing. nih.gov |

| Catalyst | The choice and loading of the catalyst are crucial for reaction efficiency and regioselectivity. mdpi.comnih.gov |

| Solvent | The polarity and nature of the solvent can influence reactant solubility and reaction pathways. nih.gov |

| Reaction Time | Optimization is needed to ensure complete reaction without product degradation. |

Reaction Chemistry and Derivatization of 1 Hexyl 5 Methyl 1h Pyrazol 3 Amine

Reactivity of the Pyrazole (B372694) Ring Core

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogen atoms influences the electron density distribution within the ring, making the C4 position the most susceptible to electrophilic attack. chemicalbook.com Conversely, the C3 and C5 positions are less electron-rich. chemicalbook.com The reactivity of the pyrazole core in 1-Hexyl-5-methyl-1H-pyrazol-3-amine is further modulated by the substituents at the N1, C3, and C5 positions.

5-aminopyrazoles are polyfunctional compounds with three potential nucleophilic sites: the C4 position, the N1-H, and the 5-NH2 group. nih.govbeilstein-journals.org The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH. nih.govbeilstein-journals.org This inherent reactivity allows for a variety of chemical transformations, including cyclization and cycloaddition reactions with electrophiles to form fused pyrazole derivatives. nih.govbeilstein-journals.orgmdpi.com

The introduction of an amino group can significantly alter the reactivity of the pyrazole ring towards electrophiles. researchgate.net For instance, the exocyclic amino group in 5-aminopyrazoles can act as an activating group, facilitating electrophilic substitution reactions. researchgate.net

Transformations Involving the Amine Functionality

The exocyclic amine group at the C3 position is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation Reactions of Aminopyrazoles

The amine group of aminopyrazoles readily undergoes acylation and sulfonylation reactions. For example, 5-amino-3-aryl-1H-pyrazoles can be treated with substituted benzoyl chlorides to form the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.gov A solid-phase synthesis approach has also been developed for the N-acylation and N-sulfonylation of resin-supported 5-aminopyrazoles, yielding products in excellent yields. nih.gov

In a specific example, 5-bromothiophene-2-carboxylic acid was reacted with 3-methyl-1-phenyl pyrazol-5-amine using different coupling agents to produce the corresponding amide. mdpi.com The choice of catalyst and reaction conditions significantly impacts the yield of the acylation product. mdpi.com

| Catalyst/Coupling Agent | Base | Solvent | Yield (%) |

| TiCl4 | Pyridine | Pyridine | 12 |

| DCC | DMAP | DCM | 43 |

| HATU | DIPEA | DMF | 65 |

| EDCI | HOBt | DMF | 73 |

| This table displays the yield of 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide using various acylation methods. mdpi.com |

Alkylation and Arylation of the Amine Group

The exocyclic amino group of aminopyrazoles can be alkylated or arylated, although regioselectivity can be a challenge. The N-arylation of various nitrogen-containing heterocycles, including pyrazoles, can be achieved using copper-diamine catalyzed cross-coupling reactions with aryl iodides or bromides. acs.org This method has been successfully applied to a range of pyrrole (B145914) substrates. acs.org

Palladium-catalyzed N-arylation has also emerged as a powerful tool for the synthesis of N-aryl aminopyrazoles. chim.it The chemoselectivity of these reactions can often be directed by the substitution pattern of the pyrazole substrate. chim.it Furthermore, N-methyl thioamides have been shown to be suitable substrates for palladium(II)-catalyzed α-C(sp3)–H arylation, providing a route to benzyl (B1604629) thioamides with high regioselectivity. nih.gov

Diazotization and Related Reactions of Pyrazole Amines

The amine group of aminopyrazoles can undergo diazotization to form diazonium salts. These intermediates are highly versatile and can be used in a variety of subsequent reactions, such as the Sandmeyer reaction to introduce halides. google.comorganic-chemistry.org The stability of the diazonium salt is influenced by factors such as the reaction temperature and the counterion. nih.gov Low temperatures (typically below 5°C) are crucial for the safe handling of these unstable intermediates. nih.gov

Diazotized aminopyrazoles can couple with active methylene (B1212753) compounds to yield hydrazones, which can then be cyclized to form fused heterocyclic systems like pyrazolo[4,3-c]pyridazines and pyrazolo[4,3-c]pyrazoles. rsc.org For instance, diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one couples with active methylene nitriles to give cyanohydrazones. rsc.org These can be further transformed into various fused pyrazole derivatives. rsc.org

Chemical Modifications of the Hexyl Side Chain

The hexyl side chain at the N1 position is generally less reactive than the pyrazole ring or the amine functionality. However, it can undergo functionalization under specific conditions. For example, palladium-catalyzed C(sp3)–H activation can be used to introduce aryl groups onto alkyl chains. nih.gov While direct functionalization of the hexyl group on this compound is not extensively documented, related transformations on similar N-alkylated heterocycles suggest its potential. For instance, N-methyl thioamides can be arylated at the methyl group. nih.gov

Functionalization at Position 5 (or 3) of the Pyrazole Ring

Functionalization at the C5 (or C3) position of the pyrazole ring can be achieved through various methods, including lithiation followed by reaction with an electrophile. acs.orgacs.org The regioselectivity of lithiation is often directed by the substituents already present on the ring. acs.orgrsc.org For example, a 1-substituted pyrazole with a hydrogen at the 5-position will typically undergo lithiation exclusively at the C5 position. acs.org

A flexible synthesis of pyrazoles with different functionalized substituents at C3 and C5 has been developed. acs.orgnih.gov This method involves the coupling of protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine (B178648) to form the pyrazole nucleus. acs.orgnih.gov This approach allows for the introduction of various alkyl and aryl groups at the C5 position. acs.orgnih.gov

The table below summarizes some examples of C5-functionalized pyrazoles synthesized using this method.

| R group at C5 | Overall Yield (%) |

| Methyl | 71 |

| Isopropyl | 65 |

| tert-Butyl | 78 |

| Phenyl | 62 |

| This table shows the overall yields for the synthesis of various 5-substituted 3-(chloromethyl)pyrazoles. acs.org |

Heterocyclic Ring Expansion and Contraction Reactions of Pyrazole Derivatives

While ring contraction reactions of the pyrazole nucleus are uncommon, the expansion of the heterocyclic system through the fusion of new rings is a widely employed strategy. Derivatives of this compound are prime candidates for such transformations, serving as binucleophilic synthons in condensation reactions with 1,3-bielectrophilic reagents. This approach leads to the formation of fused bicyclic systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry. acs.orgnih.govrsc.org

The synthesis of these fused systems involves the construction of a pyrimidine (B1678525) ring onto the pyrazole core. nih.gov The regiochemical outcome of the cyclization—whether a pyrazolo[1,5-a]pyrimidine (B1248293) or a pyrazolo[3,4-d]pyrimidine is formed—is dependent on the reaction conditions and the nature of the electrophilic partner.

Pyrazolo[1,5-a]pyrimidines: These isomers are typically formed through the reaction of 3-aminopyrazoles with reagents such as β-dicarbonyl compounds, β-enaminones, or α,β-unsaturated ketones. acs.orgnih.gov The reaction sequence generally involves the initial attack of the exocyclic amino group on one of the electrophilic centers, followed by cyclization involving the N1 nitrogen of the pyrazole ring. chim.it Microwave-assisted, one-pot syntheses have been developed to improve efficiency, shorten reaction times, and increase yields. rsc.org For instance, the reaction of 5-aminopyrazoles with β-enaminones under microwave irradiation provides a rapid and high-yielding route to pyrazolo[1,5-a]pyrimidines. rsc.org

Pyrazolo[3,4-d]pyrimidines: This class of fused heterocycles is considered a bioisostere of purines and is a core scaffold in many biologically active molecules. rsc.orgrsc.org Their synthesis from 3-aminopyrazole (B16455) precursors often involves reaction with reagents that can provide a one-carbon unit to form the pyrimidine ring, followed by cyclization. For example, ortho-amino esters of pyrazole can be cyclized with various nitriles in the presence of a base to yield pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov Another approach involves the Vilsmeier reaction on 5-aminopyrazoles, which can lead to pyrazolo[3,4-d]pyrimidines through a sequence of amidination and heterocyclization. researchgate.net

The following table summarizes common reaction types for the synthesis of fused pyrazole systems from 3-aminopyrazole derivatives.

Table 1: Synthesis of Fused Pyrazole Systems from 3-Aminopyrazole Derivatives

| Fused System | Reagent Type | Typical Reagents | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 1,3-Biselectrophiles | β-Dicarbonyls, β-Enaminones, Chalcones | nih.govrsc.org |

| Pyrazolo[1,5-a]pyrimidine | Saturated Ketones (in situ dehydrogenation) | Saturated Ketones with Cu(II)/TEMPO | acs.org |

| Pyrazolo[3,4-d]pyrimidine | Ortho-amino pyrazole esters + Nitriles | Aliphatic/Aromatic Nitriles with K-tert-butoxide | nih.gov |

Mechanism of Key Reactions of this compound Derivatives

The formation of fused pyrazolo-pyrimidine systems from this compound proceeds through well-established mechanistic pathways involving nucleophilic attack and cyclocondensation. The specific isomer formed depends on which nitrogen atom of the pyrazole ring participates in the cyclization.

Mechanism for Pyrazolo[1,5-a]pyrimidine Formation:

The most common pathway for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of a 3-aminopyrazole with a 1,3-bielectrophilic species, such as a β-enaminone or a 1,3-diketone. nih.govrsc.org The mechanism can be described in the following steps:

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group (-NH2) of the aminopyrazole onto one of the carbonyl carbons (or its equivalent) of the 1,3-bielectrophile.

Intermediate Formation: This attack forms an intermediate, which, after the loss of a water or amine molecule, results in a vinylogous amide or a related enamine intermediate.

Intramolecular Cyclization: The next step is an intramolecular nucleophilic attack from the pyridine-type nitrogen (N2) of the pyrazole ring onto the second electrophilic carbon of the 1,3-dicarbonyl system.

Dehydration/Aromatization: The resulting cyclic intermediate then undergoes dehydration (loss of a water molecule) to yield the final, stable, and aromatic pyrazolo[1,5-a]pyrimidine ring system.

In some modern synthetic protocols, catalysts like copper(II) are used to facilitate the in-situ formation of the α,β-unsaturated ketone from a saturated ketone, which then undergoes the [3+3] annulation with the aminopyrazole. acs.org

Mechanism for Pyrazolo[3,4-d]pyrimidine Formation:

The formation of the isomeric pyrazolo[3,4-d]pyrimidines involves the participation of the pyrazole ring's N1 nitrogen in the cyclization process. A plausible mechanism, for instance, in the reaction of a 5-amino-4-cyanopyrazole derivative with formamide (B127407), would be:

Amidine Formation: The amino group reacts with formamide (or a Vilsmeier reagent) to form an amidine intermediate. researchgate.net

Intramolecular Cyclization: The nitrogen atom of the adjacent cyano group (or another suitable electrophilic center introduced at the 4-position) acts as an electrophile. The endocyclic N1 nitrogen of the pyrazole ring then performs a nucleophilic attack on this electrophilic carbon.

Tautomerization/Aromatization: The resulting intermediate undergoes tautomerization to furnish the aromatic pyrazolo[3,4-d]pyrimidine system.

A one-flask method has been described where 5-aminopyrazoles react with N,N-substituted amides in the presence of PBr3, leading to Vilsmeier amidination, followed by heterocyclization promoted by hexamethyldisilazane (B44280) to yield the pyrazolo[3,4-d]pyrimidine product. researchgate.net This highlights the sequential nature of bond formation leading to the fused ring system.

Spectroscopic and Chromatographic Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. For pyrazole (B372694) derivatives, including 1-Hexyl-5-methyl-1H-pyrazol-3-amine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable.

1D-NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the chemical environment of hydrogen atoms, their multiplicity, and integration, which helps in assigning protons to specific groups like the hexyl chain, the methyl group, and the pyrazole ring. For instance, in pyrazole derivatives, the chemical shifts of aromatic protons are typically observed in the range of 1-10 ppm. nih.gov Similarly, ¹³C NMR reveals the number of unique carbon environments within the molecule. Aromatic carbons in pyrazole rings generally appear at chemical shifts greater than 100 ppm. nih.gov For a related compound, 1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile, the methyl carbon signal appears at 35.36 ppm. nih.gov

2D-NMR (COSY, HSQC, HMBC, NOESY): 2D-NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton couplings, helping to trace the connectivity within the hexyl chain and the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (2-3 bonds), which is vital for connecting the hexyl and methyl substituents to the pyrazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is particularly useful for determining the regiochemistry of substitution on the pyrazole ring. nih.gov For example, in a study of tetra-substituted phenylaminopyrazole derivatives, a NOESY signal between the N-methyl and phenyl hydrogens confirmed their spatial proximity and thus the isomeric structure. nih.gov

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For pyrazole derivatives, techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. nih.gov For example, the calculated mass for C₁₅H₁₈N₄ was found to be 255.1604, with the experimental value being 255.1606, confirming the chemical formula. nih.gov

Fragmentation Studies: The fragmentation pattern of a molecule in the mass spectrometer provides a fingerprint that can aid in its identification and structural elucidation. In pyrazole derivatives, fragmentation often involves cleavages adjacent to the heterocyclic ring and within the substituent groups. dntb.gov.uanih.gov Studies on prazoles have shown that heterolytic fragmentations frequently occur near the linker groups. dntb.gov.uanih.gov The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), allows for the confirmation of the connectivity of the hexyl, methyl, and amine groups to the pyrazole ring. For instance, the NIST database contains the electron ionization mass spectrum for 3-methyl-1-phenyl-1H-pyrazol-5-amine, which can serve as a reference for similar structures. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretches of the primary amine (typically around 3300-3500 cm⁻¹), C-H stretches of the alkyl groups (around 2850-2960 cm⁻¹), C=N stretching of the pyrazole ring (around 1590 cm⁻¹), and C-N stretching vibrations. researchgate.net The IR spectrum of gaseous 1H-pyrazole-3,5-dicarboxylic acid shows characteristic peaks for -OH and C=O functional groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations. The pyrazole ring vibrations are often Raman active. rsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), are frequently employed to predict and assign the vibrational modes observed in both IR and Raman spectra, leading to a more detailed understanding of the molecular structure. mtroyal.ca

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Alkyl Groups | C-H Stretch | 2850 - 2960 |

| Pyrazole Ring | C=N Stretch | ~1590 |

| Pyrazole Ring | Ring Vibrations | 1400 - 1600 |

| Alkyl Groups | C-H Bend | 1350 - 1470 |

| Amine | N-H Bend | 1550 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

X-ray Crystallography for Solid-State Structure Determination of Pyrazole Analogs

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not specifically reported, analysis of analogous pyrazole structures provides valuable insights into the expected bond lengths, bond angles, and intermolecular interactions.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of pyrazole derivatives. Reverse-phase HPLC, using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (often with an acid modifier like phosphoric or formic acid), is a common method for separating pyrazoles. sielc.com This technique can effectively determine the purity of this compound and can be scaled up for preparative isolation. sielc.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For pyrazole derivatives, GC can be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for peak identification. A study on the GC analysis of imidazopyrazole in plasma demonstrated the sensitivity and specificity of this method. nih.gov The purity of a sample can be determined by calculating the peak area of the target compound relative to the total area of all peaks in the chromatogram. birchbiotech.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. researchgate.net By comparing the retention factor (Rf) of the synthesized compound with that of starting materials and potential byproducts, the purity can be qualitatively evaluated.

Computational and Theoretical Studies of 1 Hexyl 5 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., HOMO-LUMO)

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry of pyrazole (B372694) derivatives, predicting bond lengths, bond angles, and dihedral angles. derpharmachemica.comnih.gov For 1-Hexyl-5-methyl-1H-pyrazol-3-amine, these calculations would reveal the most stable spatial conformation, considering the flexible hexyl chain and the planar pyrazole ring.

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and chemical reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.netnih.gov

Theoretical studies on related pyrazole compounds demonstrate that charge transfer primarily occurs within the molecule upon electronic excitation. researchgate.netnih.gov The HOMO is often localized on the more electron-rich parts of the molecule, such as the pyrazole ring and the amino group, while the LUMO may be distributed across the heterocyclic system. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Pyrazole Derivatives This table illustrates typical parameters derived from quantum chemical calculations for pyrazole-based compounds. The values are representative and serve to explain the concepts.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. | A smaller gap suggests higher chemical reactivity and polarizability. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | The ability of the molecule to attract electrons. | Related to the average of HOMO and LUMO energies. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Proportional to the HOMO-LUMO energy gap. |

Density Functional Theory (DFT) Applications for Reactivity and Electronic Properties Prediction

Density Functional Theory (DFT) is a versatile computational method widely used to predict the reactivity and electronic properties of complex organic molecules. nih.gov By employing various functionals, such as B3LYP or M06-2X, coupled with appropriate basis sets (e.g., 6-311++G(d,p) or TZVP), researchers can accurately model the behavior of pyrazole derivatives. nih.govnih.gov For this compound, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions like hydrogen bonding. nih.govnih.gov

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for related pyrazole structures have been performed and compared with experimental data to validate the computational models. nih.gov Such studies reveal that the accuracy of predicted shifts can depend on the chosen geometry, functional, and basis set. nih.govbohrium.com DFT is also applied to calculate vibrational frequencies, aiding in the assignment of experimental FT-IR spectral bands to specific molecular vibrations, such as the stretching and bending of N-H, C-H, and C=N bonds. derpharmachemica.comtandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations often focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. For a molecule with a flexible alkyl chain like this compound, MD simulations are essential for exploring its conformational landscape. These simulations model the movements of atoms and bonds at a given temperature, revealing how the hexyl chain folds and rotates, which can significantly impact how the molecule fits into a biological target's binding site.

When studying ligand-target interactions, MD simulations are often performed after an initial molecular docking. researchgate.net These simulations assess the stability of the predicted binding pose. By running the simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. researchgate.net The simulation can also reveal key residues that form stable hydrogen bonds or other interactions, providing a more dynamic and realistic picture of the binding event than docking alone. researchgate.net For instance, studies on inhibitors of GSK3β kinase have used MD to confirm stable hydrogen bonds with key active site residues like Val135 and Asp200. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a library of related molecules with variations in their substituents. The biological activity of these compounds would then be measured experimentally (e.g., as IC₅₀ values).

Using statistical methods like Multiple Linear Regression (MLR), a model is built that links the activity to calculated molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's structure, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific substituent parameters.

Topological descriptors: Describing molecular shape and branching.

Hydrophobic descriptors: Such as LogP, which measures water-octanol partitioning.

QSAR studies on other pyrazole derivatives have successfully identified key structural features that influence their activity as anticancer or anticonvulsant agents. researchgate.netnih.gov For example, a QSAR model for 1H-pyrazole-5-carboxylic acid derivatives identified the dipole moment (μ) and the energy of the LUMO (ϵLUMO) as significant parameters for predicting anti-MES activity. researchgate.net A well-validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward the most promising candidates. nih.govresearchgate.net

Table 2: Example of Descriptors Used in QSAR Models for Pyrazole Derivatives

| Descriptor Class | Example Descriptor | Potential Influence on Activity (Hypothetical) |

| Electronic | Energy of LUMO (ϵLUMO) | A lower energy might enhance activity by facilitating interactions with a biological target. researchgate.net |

| Topological | Polar Surface Area (PSA) | Higher PSA may improve solubility but could hinder cell membrane permeability. researchgate.net |

| Constitutional | nRCONHR (count of secondary amides) | Presence of this group was found to be detrimental for the inhibitory activity of certain 3CLpro inhibitors. nih.gov |

| Quantum Chemical | Dipole Moment (μ) | A higher dipole moment could be favorable for binding in a polar active site. researchgate.net |

In Silico Prediction of Receptor Binding or Enzyme Inhibition Mechanisms

Molecular docking is a primary in silico tool used to predict how a ligand, such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govajol.info The process involves using a scoring function to evaluate numerous possible binding poses of the ligand within the receptor's binding pocket, predicting the most favorable conformation and the corresponding binding affinity (often expressed as a docking score). ajol.info

This technique has been widely applied to pyrazole derivatives to elucidate their mechanism of action. For example, docking studies have explored the interactions of pyrazole compounds with targets like the main protease (Mpro) of SARS-CoV-2, Epidermal Growth Factor Receptor (EGFR) kinase, and DNA gyrase. nih.govnih.govajol.inforesearchgate.net These studies identify crucial intermolecular interactions, such as:

Hydrogen bonds: Often formed between the pyrazole nitrogens or the amino group and polar residues in the active site (e.g., Asp, Glu, Ser).

Hydrophobic interactions: Involving the hexyl chain and methyl group with nonpolar residues (e.g., Val, Leu, Ile).

Pi-pi stacking: Between the aromatic pyrazole ring and aromatic residues (e.g., Phe, Tyr, Trp).

By identifying these key interactions, molecular docking provides a structural hypothesis for the compound's biological activity and can guide the design of new derivatives with improved potency and selectivity. physchemres.org

Investigation of Tautomerism and Isomerism in Pyrazole Amines

Pyrazoles substituted at the 3 and 5 positions, like this compound, can exist as different tautomers due to the migration of a proton. nih.gov Specifically, this compound is subject to annular prototropic tautomerism, where the hydrogen atom on the pyrazole ring's nitrogen can reside on either N1 or N2. Because the substituents at C3 (amino) and C5 (methyl) are different, these two tautomeric forms are not equivalent and can have different stabilities and properties.

The position of this tautomeric equilibrium can be influenced by several factors, including the electronic nature of the substituents, the solvent, temperature, and whether the compound is in solution or in the solid state. nih.govresearchgate.netfu-berlin.de Theoretical studies using DFT and MP2 methods are frequently employed to calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the different tautomers to predict which form is more stable. researchgate.net Generally, electron-donating groups (like an amino group) tend to stabilize the tautomer where the N-H group is adjacent, while electron-withdrawing groups favor the tautomer where the N-H is further away. nih.govresearchgate.net Experimental techniques, particularly NMR spectroscopy at low temperatures, can be used to observe the signals of individual tautomers and determine their equilibrium ratio in solution. fu-berlin.de

Exploration of Biological Activities and Mechanisms in Vitro/preclinical Research

Target Identification and Receptor Binding Studies (e.g., Affinity Assays)

While specific molecular targets for 1-Hexyl-5-methyl-1H-pyrazol-3-amine have not been identified, research on analogous pyrazole (B372694) compounds has demonstrated their ability to bind with significant affinity to a variety of biological receptors. This suggests that the pyrazole core acts as a privileged scaffold for receptor ligands.

For instance, certain pyrazole derivatives have been identified as potent agonists for the apelin receptor, a G protein-coupled receptor (GPCR) involved in cardiovascular regulation. duke.edu Systematic modifications of the pyrazole core, particularly at the N1 position, have yielded agonists with nanomolar potency. duke.edu Similarly, a series of 5-aminopyrazoles bearing a sulphonamide group showed high binding affinity for the neuropeptide Y (NPY) receptor Y5, a target for treating eating disorders, with some derivatives displaying IC₅₀ values as low as 15 nM. nih.gov Other studies have synthesized substituted pyrazole-3-carboxylic acids that bind to the nicotinic acid receptor, with some compounds exhibiting Ki values in the nanomolar range. ebi.ac.ukresearchgate.net

These findings indicate that the pyrazole scaffold is a viable starting point for designing receptor-specific ligands. The affinity and selectivity are heavily influenced by the substituents on the pyrazole ring.

Table 1: Receptor Binding Activity of Various Pyrazole Derivatives

| Pyrazole Derivative Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| N1-substituted Pyrazole Amino Acids | Apelin Receptor (APJ) | Lead compounds exhibited high binding affinities, competitively displacing [125I]-apelin-13 with Ki values down to 0.054 µM. | duke.edu |

| 5-Aminopyrazole Sulphonamides | Neuropeptide Y (NPY) Receptor Y5 | A lead derivative displayed a high binding affinity with an IC₅₀ value of 15 nM in competitive inhibition binding assays. | nih.gov |

| Substituted Pyrazole-3-Carboxylic Acids | Nicotinic Acid Receptor (GPR109A) | 5-butylpyrazole-3-carboxylic acid was identified as a partial agonist with a Ki value of 0.072 µM and an EC₅₀ of 4.12 µM. | ebi.ac.ukresearchgate.net |

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., COX, LOX, Kinases)

The pyrazole moiety is a cornerstone of many enzyme inhibitors, most notably in the class of anti-inflammatory drugs. nih.gov While enzyme inhibition data for this compound is not available, numerous studies on related compounds highlight its potential in this area.

COX/LOX Inhibition: Pyrazole derivatives are famously represented by celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov The mechanism for COX-2 selectivity often involves a sulfonamide or a similar group on a phenyl ring attached to the pyrazole, which fits into a specific hydrophilic side pocket of the COX-2 active site. nih.gov Research has also focused on creating dual inhibitors of both COX and 5-lipoxygenase (5-LOX) to achieve broader anti-inflammatory effects with potentially fewer side effects. researchgate.netnih.gov Some pyrazolone (B3327878) derivatives have shown excellent COX-2 selectivity and potent 5-LOX inhibition. researchgate.net

Kinase Inhibition: The pyrazole scaffold is also prevalent in kinase inhibitors used in oncology. hilarispublisher.comnih.gov Derivatives have been developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and tyrosine kinases like EGFR. hilarispublisher.comnih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to this compound, is a known pharmacophore for targeting kinases. nih.gov The amino group at the C3 position often forms crucial hydrogen bonds within the kinase hinge region.

Other Enzymes: Substituted pyrazoles have also been developed as potent inhibitors of other enzymes, such as meprins (metalloproteases) and carbonic anhydrases (CAs). nih.govnih.gov For instance, pyrazole-carboxamides bearing a sulfonamide moiety have demonstrated significant inhibitory effects on human carbonic anhydrase isoforms hCA I and hCA II, with Ki values in the low micromolar to nanomolar range. nih.gov

Table 2: Enzyme Inhibition by Representative Pyrazole Derivatives

| Derivative Class | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| N-phenyl Pyrazole with Sulfonamide | COX-2 | Essential for selective binding to COX-2 side pocket. High in vitro inhibition activity observed. | nih.gov |

| Pyrazolone Analogues | COX-2 / 5-LOX | Compounds identified with excellent COX-2 selectivity and IC₅₀ values against 5-LOX. | researchgate.net |

| Pyrazolo[4,3-f]quinolines | Haspin Kinase | A lead compound inhibited over 90% of enzyme activity at 100 nM. | nih.gov |

| Pyrazole-Carboxamide Sulfonamides | Carbonic Anhydrase (hCA I & II) | Potent inhibition with Ki values ranging from 0.007 to 3.368 µM. | nih.gov |

| 3,5-Diphenylpyrazoles | Meprin α (Metalloprotease) | High inhibitory activity in the low nanomolar range. | nih.gov |

Cell-Based Assays for Cellular Pathway Modulation

Cell-based assays provide crucial information on how a compound affects cellular functions and signaling pathways. For the pyrazole class, these assays have been instrumental in elucidating their mechanisms of action, particularly in cancer and inflammation research. Although no such data exists for this compound, the results from related compounds are informative.

Pyrazole derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. mdpi.comnih.govacs.org For example, a series of pyrazolyl acylhydrazones showed relevant antitumor properties against HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) cell lines, with some derivatives achieving micromolar IC₅₀ values. mdpi.com The mechanism often involves the inhibition of key signaling pathways that control cell growth and survival. For instance, pyrazole-based kinase inhibitors have been shown to induce cell cycle arrest, often at the G2/M phase, by inhibiting CDKs. hilarispublisher.com

In the context of inflammation, cell-based assays have been used to measure the inhibition of pro-inflammatory mediators. Pyrazole derivatives have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) in cellular models, a key cytokine in inflammatory responses. nih.gov

Table 3: Cellular Activities of Selected Pyrazole Derivatives

| Pyrazole Derivative | Cell Line(s) | Assay / Pathway Investigated | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrazolyl Acylhydrazone (11a) | HeLa, MCF7, SKOV3 | Antiproliferative Activity (MTT Assay) | Showed IC₅₀ values in the micromolar range. | mdpi.com |

| 3,5-Diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic Cancer) | Cytotoxicity (MTT Assay) | Displayed moderate cytotoxicity with an IC₅₀ of 61.7 µM. | nih.govacs.org |

| Pyrazolo[4,3-f]quinoline derivative | HCT116, HeLa | Growth Inhibition | IC₅₀ values of 1.7 µM (HCT116) and 3.6 µM (HeLa). | nih.gov |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | THP-1 cells | TNF-α Secretion | Significant inhibition of TNF-α production. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the pyrazole class, extensive SAR studies have been conducted, providing insights that can be extrapolated to this compound. nih.govmdpi.comfrontiersin.org

Substituents at N1: The group at the N1 position of the pyrazole ring significantly impacts activity. For instance, in a series of meprin inhibitors, introducing lipophilic groups like methyl or phenyl at N1 decreased activity compared to the unsubstituted analogue. nih.gov However, in a series of apelin receptor agonists, changing from an N1-phenyl to an N1-propyl group enhanced potency by twofold, suggesting that an optimal level of lipophilicity and size is required for this target. duke.edu The N1-hexyl group in this compound would confer significant lipophilicity, which could be favorable or unfavorable depending on the target's binding pocket.

Substituents at C3 and C5: The substituents at positions C3 and C5 are crucial for modulating potency and selectivity. In the case of COX-2 inhibitors like celecoxib, a p-sulfonamidophenyl group at one of these positions is critical for selectivity. nih.gov For antiproliferative pyrazole hydrazones, substituents on the phenylamino (B1219803) ring at the pyrazole core were varied, showing that groups like methoxy (B1213986) or benzyloxy could modulate activity. mdpi.com The C5-methyl group in this compound is a small, lipophilic group that is common in many active pyrazole structures.

The C3-Amine Group: The amino group at the C3 position is a key feature. It can act as a hydrogen bond donor, which is often essential for anchoring the molecule into the active site of a target protein, such as the hinge region of a kinase. nih.gov

Table 4: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazole Derivatives

| Position on Pyrazole Ring | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| N1 | Introduction of lipophilic alkyl or aryl groups. | Activity is highly target-dependent; can increase or decrease potency. Optimal size and lipophilicity are key. | duke.edunih.gov |

| C3 | Presence of an amino group (NH₂). | Often acts as a critical hydrogen bond donor, essential for binding to targets like kinases. | nih.gov |

| C5 | Varying substituents (e.g., methyl, phenyl). | Can influence potency and selectivity; often interacts with hydrophobic regions of the target. | nih.govmdpi.com |

| General | Introduction of polar moieties. | Generally leads to decreased activity for targets requiring lipophilic interactions. | frontiersin.org |

Mechanisms of Antimicrobial or Antifungal Action

The pyrazole scaffold is a component of many compounds investigated for their antimicrobial and antifungal properties. nih.govresearchgate.netmdpi.comnih.gov While the specific activity of this compound has not been reported, the general findings for the class suggest it may possess such properties.

Pyrazole derivatives have shown activity against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including drug-resistant strains like MRSA. nih.govnih.gov The mechanisms of action are varied. Some pyrazole-derived hydrazones are proposed to act by disrupting the bacterial cell wall. nih.gov Other studies, using molecular docking, have suggested that some pyrazole derivatives may exert their bactericidal effects by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov

In terms of antifungal activity, various pyrazole derivatives have been evaluated against fungi like Candida albicans and Aspergillus niger, with many showing moderate to potent activity. mdpi.com The lipophilicity conferred by substituents can play a role in the ability of the compound to penetrate the microbial cell membrane. The hexyl group on this compound would significantly increase its lipophilicity, which could potentially enhance its antimicrobial activity.

Table 5: Antimicrobial Activity of Various Pyrazole Derivatives

| Derivative Class | Target Organism(s) | MIC / Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Naphthyl-substituted pyrazole hydrazones | S. aureus, A. baumannii | MIC values of 0.78–1.56 µg/mL. | Disruption of the bacterial cell wall. | nih.gov |

| Indole-attached pyrazole imines | Drug-resistant E. coli | IC₅₀ values as low as 1.0 µM. | Inhibition of DNA gyrase. | nih.gov |

| Pyrazole-1-sulphonamides | Gram-positive and Gram-negative bacteria, Fungi | Showed moderate degree of potent activity. | Not specified. | mdpi.com |

| Indazole derivative (9) | Staphylococcus and Enterococcus genera (including MDR) | MIC values of 4 µg/mL. Bacteriostatic action. | Not specified. | nih.gov |

Modulatory Effects on Ion Channels or Transporters (e.g., GABA-A, ASIC-1α)

Ion channels are critical targets for drug discovery, and various heterocyclic compounds are known to modulate their function. google.comnih.govnih.gov Although direct evidence for this compound is lacking, related pyrazole structures have been reported as modulators of potassium and calcium ion channels.

For example, polycyclic pyrazines, which can be considered related structures, are useful in treating diseases through the modulation of potassium ion flow. google.com These channels are ubiquitous and play key roles in regulating neuronal excitability, muscular contraction, and hormone secretion. google.com The modulation of these channels can have therapeutic effects in a wide range of disorders, from central nervous system disorders to hypertension and asthma. google.com

More specifically, some pyrazole derivatives have been investigated for their effects on mitochondrial ion channels, which are involved in cellular metabolism and apoptosis. nih.gov The ability of a compound to modulate these channels can have profound effects on cell fate.

The structural features of this compound, particularly its lipophilic N1-hexyl chain, could facilitate its interaction with the transmembrane domains of ion channels. However, without experimental data, its specific effects on channels like GABA-A or ASIC-1α remain speculative.

Investigation of Prodrug Strategies for Pyrazole Amines

The development of a successful drug often requires overcoming challenges related to pharmacokinetics, such as poor solubility or membrane permeability. The prodrug approach, where a drug is chemically modified to an inactive form that is converted to the active parent drug in vivo, is a common strategy to address these issues. nih.govresearchgate.netacs.orgmdpi.com For an amine-containing compound like this compound, several prodrug strategies could be applicable.

The primary amino group at the C3 position is a key handle for chemical modification. One of the most common approaches for masking amines is N-acylation to form amides or carbamates. nih.gov However, simple amides are often too stable to be effectively cleaved in vivo. nih.gov More sophisticated systems, such as (acyloxy)alkyl carbamates, have been developed which undergo a two-step cleavage, first by esterases and then by spontaneous chemical breakdown to release the parent amine. researchgate.net

Another strategy involves the formation of N-Mannich bases, which can increase lipophilicity and also suppress the pKa of the amine, potentially improving absorption in the intestine. nih.gov For heterocyclic amines, it is also possible to create N-acyloxyalkyl quaternary salts that are substrates for esterases. nih.gov

While no specific prodrugs of this compound have been reported, the existing chemical literature provides a clear roadmap for how its properties could be enhanced through a prodrug approach if needed. nih.govresearchgate.net

Table 6: Potential Prodrug Strategies for Amine-Containing Compounds

| Prodrug Strategy | Mechanism of Release | Primary Advantage | Reference |

|---|---|---|---|

| N-Acylation (Amides/Carbamates) | Enzymatic hydrolysis (amidases/esterases). | Masks polar amine group, but often too stable. | nih.gov |

| (Acyloxy)alkyl Carbamates | Two-step: Enzymatic ester hydrolysis followed by spontaneous decomposition. | More reliable release of primary/secondary amines compared to simple amides. | researchgate.net |

| N-Mannich Bases | pH-dependent hydrolysis. | Increases lipophilicity and lowers pKa of the parent amine. | nih.gov |

| N-Acyloxyalkylation (for tertiary/heterocyclic amines) | Enzymatic hydrolysis of a quaternary ammonium (B1175870) salt. | Can improve membrane permeability. | nih.gov |

Applications in Medicinal Chemistry and Drug Discovery Research Preclinical Focus

Role as a Privileged Scaffold in Drug Design and Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. researchgate.netresearchgate.net The pyrazole (B372694) nucleus is a prime example of such a scaffold, found in a variety of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticoagulant, anti-obesity, analgesic, and erectile dysfunction treatments. researchgate.netnih.gov The versatility of the pyrazole ring allows it to interact with a wide range of biological targets, including enzymes and receptors. researchgate.netmdpi.com

Specifically, the 3-aminopyrazole (B16455) substructure is a well-established pharmacophore that can mimic the adenine (B156593) base in ATP, enabling it to interact with the hinge region of kinases. mdpi.com This has led to the development of numerous kinase inhibitors for cancer therapy. researchgate.netmdpi.com The substitution pattern on the pyrazole ring, such as the 1-hexyl and 5-methyl groups in 1-hexyl-5-methyl-1H-pyrazol-3-amine, allows for fine-tuning of the molecule's physicochemical properties and biological activity. The amino group at the 3-position is a key feature, providing a crucial interaction point with biological targets and serving as a handle for further chemical modifications. mdpi.com The metabolic stability of the pyrazole nucleus is another factor contributing to its prevalence in drug discovery programs. nih.gov

The broad spectrum of biological activities associated with pyrazole derivatives underscores their importance in medicinal chemistry. These activities include anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties, among others. researchgate.netmdpi.com The ability of the pyrazole scaffold to be readily synthesized and functionalized further enhances its utility in the exploration of new chemical space for drug discovery. researchgate.netnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing Pyrazole Amines

Scaffold hopping is a drug design strategy that involves replacing the core molecular framework of a known active compound with a different, often structurally distinct, scaffold while aiming to retain or improve its biological activity. nih.govnih.gov Pyrazole amines, due to their electronic properties and ability to form key hydrogen bond interactions, are frequently employed in scaffold hopping strategies. nih.gov For instance, the pyrazole core can serve as a bioisosteric replacement for other heterocyclic or even acyclic systems to improve properties like potency, selectivity, or pharmacokinetic profiles. nih.govacs.org

Bioisosterism refers to the substitution of a part of a molecule with another group that has similar physical or chemical properties, leading to a compound with similar biological activity. researchgate.netlookchem.com The pyrazole ring is a common bioisostere for amide bonds. researchgate.netlookchem.com This replacement can be advantageous as it can lead to compounds with improved metabolic stability and oral bioavailability. Research has shown that pyrazoles can successfully replace amide functional groups, and while this may initially lead to a decrease in potency, further structural modifications can restore and even enhance the desired biological activity. lookchem.com

In the context of cannabinoid receptor antagonists, researchers have designed and synthesized thiazoles, triazoles, and imidazoles as bioisosteres of the 1,5-diarylpyrazole motif found in the well-known antagonist rimonabant. nih.govacs.org These new scaffolds demonstrated in vitro CB1 antagonistic activities, confirming them as effective bioisosteres of the original diarylpyrazole class. nih.govacs.org This highlights the utility of pyrazole-related heterocycles in exploring new chemical space and developing novel drug candidates.

Lead Optimization Studies Based on this compound Scaffolds

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a drug candidate. The this compound scaffold provides a versatile platform for such optimization studies. The various positions on the pyrazole ring and the substituents can be systematically modified to establish a structure-activity relationship (SAR).

For example, a study focused on optimizing 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for the treatment of triple-negative breast cancer started with a potent but toxic lead compound. acs.orgnih.gov Through systematic structural modifications, researchers were able to identify a new compound with potent anti-cancer activity both in vitro and in vivo, along with good pharmacokinetic properties and low toxicity. acs.orgnih.gov This demonstrates the power of lead optimization in refining the properties of a pyrazole-based scaffold.

Table 1: Examples of Lead Optimization Studies on Pyrazole Scaffolds

| Lead Compound Class | Therapeutic Target/Indication | Key Optimization Findings | Reference |

| 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Triple Negative Breast Cancer | Identification of a potent, multi-kinase inhibitor with good pharmacokinetic properties and low toxicity through structural optimization. | acs.orgnih.gov |

| 5-Phenylpyrazolopyrimidinones | Human African Trypanosomiasis | Discovery of an analog with improved in vitro potency and metabolic stability through systematic modifications. | acs.org |

| Pyrazolyl-aminoquinazolines | Aurora Kinase Inhibitors | The pyrazole fragment was preferred over other rings like pyrimidine (B1678525) and thiazole (B1198619) as it yielded potent and less lipophilic compounds with better drug-like properties. | mdpi.com |

Fragment-Based Drug Discovery Approaches Utilizing Pyrazole Derivatives

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. acs.orgnih.gov Once a binding fragment is identified, it is then grown or linked together to create a more potent lead compound. Pyrazole derivatives are well-suited for FBDD due to their relatively small size, structural rigidity, and ability to be readily functionalized.

The pyrazole scaffold can serve as a core fragment that can be elaborated in three dimensions to explore the binding pocket of a protein. acs.org For instance, a pyrazole-benzimidazole fragment was optimized using structure-based design to develop a potent dual inhibitor of Aurora A and Aurora B kinases. acs.org This optimization process ultimately led to the identification of a clinical candidate, AT9283. acs.org